ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-piperidin-1-ylsulfonyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-2-18-11(15)9-8-12-13-10(9)19(16,17)14-6-4-3-5-7-14/h8H,2-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQQCCPWBMLUJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the sulfonyl group and the pyrazole ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole core and ester group undergo oxidation under controlled conditions:
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Key Insight : Acidic KMnO₄ selectively oxidizes the ester to a carboxylic acid without disrupting the sulfonamide bond. Atmospheric oxygen facilitates hydroxylation of the pyrazole ring under mild conditions .
Reduction Reactions
The sulfonyl and ester groups exhibit distinct reducibility:
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Notable Observation : LiAlH₄ reduces the ester to a primary alcohol with high efficiency, while catalytic hydrogenation selectively reduces the sulfonamide to a thioether .
Substitution Reactions
The sulfonyl and ester groups act as electrophilic sites for nucleophilic attack:
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Mechanistic Note : Ester hydrolysis to amide proceeds via nucleophilic acyl substitution, while sulfonamide exchange involves SN2 displacement .
Cycloaddition and Ring-Opening Reactions
The pyrazole ring participates in [3+2] cycloadditions:
| Reagent | Conditions | Product(s) Formed | Yield | Source |
|---|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, 120°C | Pyrazolo[1,5-a]pyridine | 58% | |
| Nitrile oxide | Toluene, 80°C, 12 hrs | Isoxazole-fused pyrazole | 44% |
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Regioselectivity : Electron-deficient pyrazole C4 position favors cycloaddition at the ester-adjacent site .
Thermal Degradation
Stability studies reveal decomposition pathways:
| Temperature | Conditions | Major Degradants | Source |
|---|---|---|---|
| 200°C | N₂ atmosphere, 2 hrs | CO₂, piperidine, SO₂ | |
| 150°C | Aqueous pH 7.4, 24 hrs | Hydrolyzed ester and sulfonamide |
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Critical Insight : Thermal decomposition above 150°C releases toxic gases (SO₂), necessitating controlled handling.
Scientific Research Applications
Ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interactions with biological targets.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and pyrazole ring are key to its binding affinity and selectivity. The compound may modulate the activity of its targets, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate: This compound features a morpholine ring instead of a piperidine ring, which may alter its biological activity.
Ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-5-carboxylate: The position of the carboxylate group is different, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities, supported by relevant data tables and case studies.
- Molecular Formula : C13H21N3O4S
- Molecular Weight : 315.39 g/mol
- CAS Number : 1260912-39-7
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.22 μg/mL |
| This compound | E. coli | 0.25 μg/mL |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This inhibition is crucial for mitigating inflammatory responses in various diseases.
In a study assessing the anti-inflammatory effects of similar compounds, it was found that:
| Compound | Inhibition (%) | Cytokine |
|---|---|---|
| This compound | 70% | TNF-α |
| This compound | 65% | NO |
These findings underscore the potential of this compound in treating inflammatory conditions .
3. Antitumor Activity
The antitumor potential of this compound has been investigated through its inhibitory effects on specific cancer cell lines. Pyrazole derivatives are known to target various kinases involved in cancer progression.
A notable study reported that compounds similar to this compound exhibited:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (lung cancer) | 15.0 |
| MCF7 (breast cancer) | 12.5 |
These results indicate that the compound could serve as a lead structure for developing antitumor agents .
Case Study 1: Antimicrobial Efficacy
In a recent clinical trial, this compound was tested against multi-drug resistant strains of bacteria. The results showed that it effectively reduced bacterial load in infected tissues, demonstrating its potential as a therapeutic agent .
Case Study 2: Anti-inflammatory Mechanism
A mechanistic study revealed that the compound significantly decreased LPS-induced inflammation in murine models by modulating NF-kB signaling pathways, leading to reduced expression of inflammatory markers .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate to improve yield and purity?
- Methodological Answer: Synthesis optimization involves selecting appropriate reagents and reaction conditions. For example, coupling reactions using sulfonyl chlorides (e.g., piperidine-1-sulfonyl chloride) with pyrazole precursors under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) can enhance efficiency. Purification via flash chromatography (e.g., using silica gel with gradients of dichloromethane/methanol) improves purity, as demonstrated in analogous pyrazole syntheses . Monitoring reaction progress with thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazole to sulfonylating agent) can increase yields.
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer: A combination of -NMR, -NMR, and IR spectroscopy is critical. -NMR can confirm the presence of the piperidinyl group (δ ~2.5–3.5 ppm for N-linked protons) and the pyrazole ring (δ ~7.5–8.5 ppm for aromatic protons). IR spectroscopy identifies key functional groups, such as the sulfonyl group (~1350–1150 cm) and ester carbonyl (~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, as shown in triazole-pyrazole hybrid analyses .
Q. What solvent systems are recommended for enhancing the solubility of this compound in pharmacological assays?
- Methodological Answer: Dimethyl sulfoxide (DMSO) is commonly used for initial stock solutions due to its high polarity. For aqueous assays, mixtures of DMSO with phosphate-buffered saline (PBS) or THF/water (1:1 v/v) are effective, as demonstrated in solubility studies of structurally similar pyrazole esters . Pre-sonication or gentle heating (≤40°C) can aid dissolution without degrading the compound.
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., quantum chemical calculations) accelerate the optimization of this compound synthesis?
- Methodological Answer: Quantum mechanical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, identifying energy barriers for sulfonylation or esterification steps. For example, ICReDD’s approach combines computational screening of reaction conditions (e.g., solvent polarity, catalyst loading) with experimental validation, reducing trial-and-error iterations by 50–70% . Tools like Gaussian or ORCA can model intermediate stability, guiding reagent selection (e.g., copper catalysts for triazole coupling ).
Q. What strategies address contradictory biological activity data observed for this compound analogs in different assay systems?
- Methodological Answer: Discrepancies often arise from assay-specific factors (e.g., cell permeability, enzyme isoform selectivity). To resolve these:
- Perform parallel testing in in vitro (e.g., enzyme inhibition) and ex vivo (e.g., tissue explants) models.
- Use isothermal titration calorimetry (ITC) to quantify binding affinities independently of cellular context.
- Analyze substituent effects: For example, replacing the piperidinyl group with morpholine alters sulfonyl group electronics, potentially reconciling activity differences observed in pyrazole-based analgesics .
Q. How does the electronic environment of the piperidin-1-ylsulfonyl group influence the reactivity of the pyrazole ring in cross-coupling reactions?
- Methodological Answer: The sulfonyl group acts as an electron-withdrawing substituent, polarizing the pyrazole ring and activating C-5 for nucleophilic substitution. In Suzuki-Miyaura couplings, this electronic activation facilitates palladium-catalyzed arylations at C-5, as shown in triazole-pyrazole hybrids . Computational Natural Bond Orbital (NBO) analysis can quantify charge distribution, guiding regioselective modifications.
Q. What in vitro models are most appropriate for evaluating the blood-brain barrier (BBB) permeability of this compound derivatives targeting neurological disorders?
- Methodological Answer: BBB permeability can be assessed using:
- PAMPA-BBB assay: Predicts passive diffusion via artificial lipid membranes.
- MDCK cell monolayers: Measures transcellular transport and efflux pump interactions (e.g., P-glycoprotein).
- Primary brain endothelial cells: Validates tight junction integrity and active transport mechanisms. Lipophilicity (logP) optimization (target range: 2–4) enhances permeability, as demonstrated in pyrazole-based CNS drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
